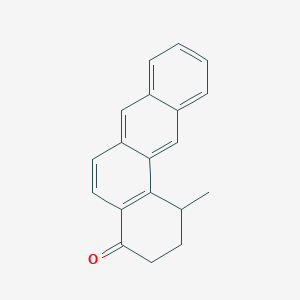![molecular formula C30H27NSSn B14315007 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine CAS No. 112931-12-1](/img/structure/B14315007.png)
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is an organotin compound that features a pyridine ring substituted with a thiophene ring, which is further substituted with a tris(4-methylphenyl)stannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with pyridine: The stannylated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The stannyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine has several scientific research applications, including:
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine exerts its effects involves interactions with molecular targets and pathways. The stannyl group can interact with various biological molecules, potentially affecting enzyme activity and cellular processes. The thiophene and pyridine rings may also contribute to the compound’s overall activity by interacting with specific receptors or proteins .
Comparison with Similar Compounds
Similar Compounds
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}furan: Similar structure but with a furan ring instead of a pyridine ring.
Uniqueness
2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine is unique due to the presence of both a thiophene and a pyridine ring, which can confer distinct electronic and steric properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
112931-12-1 |
|---|---|
Molecular Formula |
C30H27NSSn |
Molecular Weight |
552.3 g/mol |
IUPAC Name |
tris(4-methylphenyl)-(3-pyridin-2-ylthiophen-2-yl)stannane |
InChI |
InChI=1S/C9H6NS.3C7H7.Sn/c1-2-5-10-9(3-1)8-4-6-11-7-8;3*1-7-5-3-2-4-6-7;/h1-6H;3*3-6H,1H3; |
InChI Key |
ALXGQVLQJHCMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=C(C=CS4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


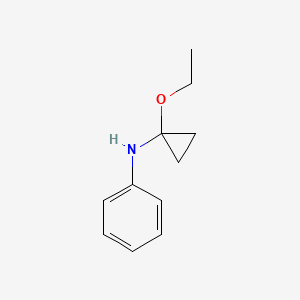
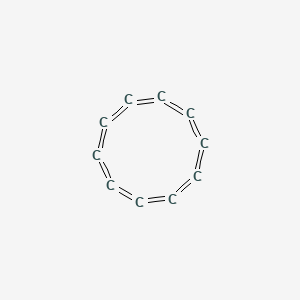

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)

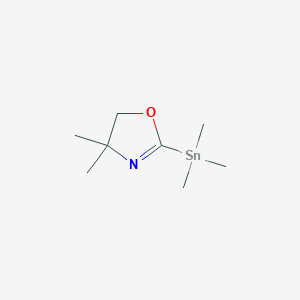

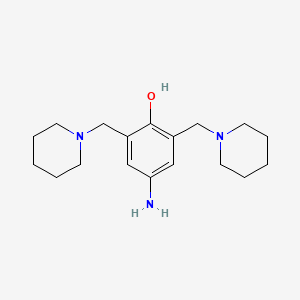
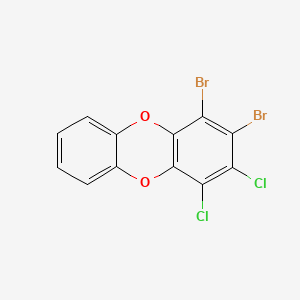
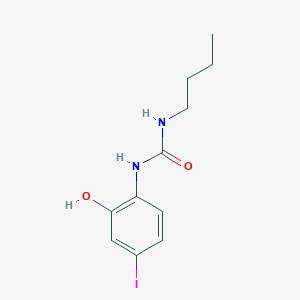
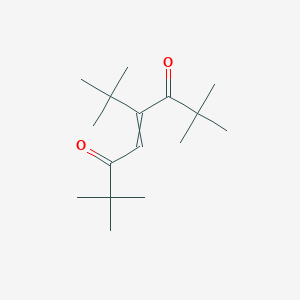
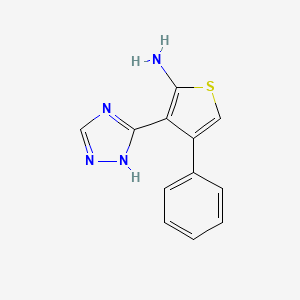
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
